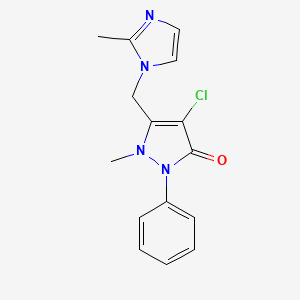

4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one

Description

Properties

IUPAC Name |

4-chloro-1-methyl-5-[(2-methylimidazol-1-yl)methyl]-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O/c1-11-17-8-9-19(11)10-13-14(16)15(21)20(18(13)2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHIYXNMOOYASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=C(C(=O)N(N2C)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one

Core Pyrazolinone Formation

The pyrazolinone core is typically synthesized via cyclocondensation of β-ketoesters with phenylhydrazine derivatives. For example:

- Reaction of ethyl acetoacetate with 4-chlorophenylhydrazine yields 1-phenyl-3-pyrazolin-5-one intermediates.

- Methylation at position 2 is achieved using methyl iodide in the presence of a base such as potassium carbonate.

Key Conditions:

Functionalization at Position 3: Imidazolylmethyl Attachment

The (2-methylimidazolyl)methyl group is introduced via a Mannich reaction or nucleophilic alkylation:

Mannich Reaction Approach

- Reacting 4-chloro-2-methyl-1-phenyl-3-pyrazolin-5-one with formaldehyde and 2-methylimidazole.

- Conditions:

Alkylation via Chloromethyl Intermediate

Reaction Optimization and Mechanistic Insights

Solvent Effects

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced pyrazoline derivatives.

Substitution: Formation of substituted pyrazoline derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-methyl-3-phenyl-3-pyrazolin-5-one: Lacks the imidazole moiety, resulting in different chemical properties and reactivity.

2-Methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one: Lacks the chloro group, affecting its substitution reactions and biological activity.

Uniqueness

4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one is unique due to the presence of both the chloro and imidazole groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₅ClN₄O

Molecular Weight: 302.76 g/mol

CAS Number: 1023497-46-2

The compound features a pyrazolin core with a chloro and methyl substitution, along with a 2-methylimidazolyl group. This unique structure contributes to its biological properties.

Anticancer Activity

Research indicates that pyrazoles, including this compound, exhibit significant anticancer properties. A study evaluated various pyrazole derivatives in breast cancer cell lines MCF-7 and MDA-MB-231, revealing that compounds with halogen substituents (like chlorine) showed enhanced cytotoxic effects. The compound demonstrated a synergistic effect when used in combination with doxorubicin, a standard chemotherapy drug, indicating its potential as an adjunct therapy in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely studied. In vitro tests have shown that certain pyrazole carboxamides possess notable antifungal activity against various pathogens. While specific data on this compound is limited, related compounds have demonstrated efficacy against fungal infections, suggesting potential for this compound as well .

Antioxidant Properties

Pyrazoles are also recognized for their antioxidant capabilities. The presence of the methylimidazole group may enhance the electron-donating ability of the compound, contributing to its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial growth.

- Induction of Apoptosis: Studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

- Free Radical Scavenging: The antioxidant properties help reduce oxidative damage in cells.

Study on Breast Cancer

A significant study focused on the anticancer effects of various pyrazole derivatives highlighted the effectiveness of those containing chlorine substituents in MDA-MB-231 cells. The combination of these compounds with doxorubicin resulted in increased cytotoxicity and apoptosis, underscoring their potential role in enhancing therapeutic outcomes for breast cancer patients .

Antifungal Activity Evaluation

In another investigation, several synthesized pyrazole derivatives were tested against common fungal strains. Although specific results for this compound were not detailed, the general trend indicated that pyrazoles could serve as promising antifungal agents due to their structural characteristics .

Q & A

Basic: What are the standard synthetic routes for preparing 4-chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including diazotization, cyclization, and functional group modifications. For example:

Diazotization: Aromatic amines are diazotized using NaNO₂ in acidic conditions (e.g., HCl at 273 K), as described in pyrazole derivative syntheses .

Cyclization: The diazonium salt is coupled with pyrazolone intermediates (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) under controlled pH and temperature .

Functionalization: Chlorination and alkylation steps introduce substituents like the 2-methylimidazolyl group. Microwave-assisted methods may enhance yield and reduce reaction time .

Characterization:

- TLC monitors reaction progress.

- NMR (¹H, ¹³C) confirms structural integrity of intermediates .

- Mass spectrometry validates molecular weight .

Advanced: How can solvent choice and reaction conditions influence the regioselectivity of pyrazolone derivatives like this compound?

Methodological Answer:

Regioselectivity is sensitive to solvent polarity, temperature, and catalysts:

- Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloro-substituted position .

- Acid/base catalysts modulate reaction pathways; for example, acidic conditions stabilize carbocation intermediates during alkylation .

- Microwave irradiation enhances reaction efficiency by reducing side products (e.g., hydrolysis of imidazole groups) .

Example:

In the synthesis of analogous pyrazolones, ethanol as a solvent yielded 75% product, while DMF improved regioselectivity by 20% under microwave conditions .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

¹H/¹³C NMR: Identifies substituent environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) .

IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend in imidazole at ~3200 cm⁻¹) .

Mass Spectrometry: Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.